molecular formula C12H15N3 B13713195 Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13713195
M. Wt: 201.27 g/mol
InChI Key: NQCFXEHJTQPKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine is a synthetic organic compound featuring an imidazole core substituted with a phenyl ring and an ethylaminomethyl side chain. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its role as a key pharmacophore in a wide range of bioactive molecules. This specific substitution pattern makes it a valuable intermediate in pharmaceutical research, particularly in the development of receptor ligands and enzyme inhibitors. Researchers utilize this compound in the design and synthesis of novel molecules targeting various therapeutic areas. Its structure is characterized by its potential to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. As with all fine chemicals, the physical properties such as molar mass, solubility, and flash point should be confirmed by the researcher prior to use. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(2-phenyl-1H-imidazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C12H15N3/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3,(H,14,15)

InChI Key

NQCFXEHJTQPKEW-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=C(N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine generally involves:

  • Formation of the imidazole ring with a phenyl substituent at position 2.
  • Introduction of a methylamine group at position 4 of the imidazole.
  • Alkylation or substitution to install the ethyl group on the amine nitrogen.

These steps are often carried out via cyclization reactions, nucleophilic substitutions, and reductive aminations.

Literature-Reported Synthetic Routes

Three-Step Cyclization, Hydrolysis, and Methylation Route

A practical synthetic route to related 2-aminoimidazole derivatives, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence:

  • Cyclization : Reaction of α-bromoacetophenone with acetylguanidine in DMF at room temperature to form an intermediate imidazole ring system.
  • Hydrolysis : Treatment of the intermediate with 6 M HCl at 80 °C to hydrolyze protecting groups and open certain rings.
  • Methylation : Alkylation of the amine with methyl iodide in the presence of sodium hydride (NaH) as a base in DMF at low temperature (-10 °C).

This method yields the target 2-aminoimidazole derivative with moderate overall yield (~27.4% on scale-up) and good purity after recrystallization from ethanol. The process requires careful control of reagent addition rates to avoid exotherms and side-product formation, such as imidazo[1,2-a]imidazole byproducts.

Table 1. Example Reaction Conditions and Yields for Cyclization Step

Entry α-Bromoacetophenone (mol) Acetylguanidine (mol) Temp (°C) Time (h) Yield (%)
10 0.5 1.0 15–25 7.5 60.0
11 1.0 2.0 15–30 8.5 59.3
12 1.3 2.5 15–30 8.5 68.8

Note: Yields are isolated after column chromatography.

Base-Catalyzed Intramolecular Hydroamidation

Another approach relevant to imidazole derivatives involves the base-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas. Although this method is more specialized, it provides insight into catalytic conditions that could be adapted for imidazole ring formation:

  • The reaction uses a strong base catalyst such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).
  • Propargylic amines react with phenyl isocyanate in acetonitrile at room temperature.
  • The reaction proceeds quickly (within 1 min to 1 h) with good yields (up to quantitative for some derivatives).
  • Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

This catalytic system highlights the potential for mild, efficient ring closure and functionalization steps that could be adapted for synthesis of this compound or its precursors.

Detailed Experimental Procedures

Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide Intermediate
  • Acetylguanidine (100 g, 1 mol) is dissolved in DMF (400 mL).
  • α-Bromoacetophenone is added dropwise under controlled temperature to prevent exotherm.
  • Reaction proceeds at room temperature for ~7-8 h.
  • Product isolated by column chromatography with yields around 60%.
Hydrolysis to 4-Phenyl-1H-imidazol-2-amine
  • The acetamide intermediate is treated with 6 M HCl (3.3 L) at 80 °C for 3 h.
  • After cooling, pH is adjusted to 13 with 12 M NaOH under ice cooling.
  • Extraction with ethyl acetate yields the amine product with ~96% yield.
Alkylation to Install Ethyl Group
  • The 4-phenyl-1H-imidazol-2-amine is treated with sodium hydride (NaH) in DMF at -10 °C.
  • Ethyl iodide (or ethyl bromide) is added dropwise to alkylate the amine nitrogen.
  • Reaction mixture is stirred, then quenched and purified by recrystallization or chromatography.

Reaction Optimization and Scale-Up Considerations

  • Controlled addition of α-bromoacetophenone avoids severe exotherms, improving safety and yield.
  • Sodium hydride is preferred over potassium carbonate or sodium hydroxide for alkylation efficiency.
  • Extended reaction times increase by-product formation and reduce yield.
  • Additional DMF may be added to improve stirring and solubility of salts.
  • Crude products can be purified by recrystallization from ethanol for high purity.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Cyclization α-Bromoacetophenone + Acetylguanidine, DMF, r.t. 60–69 Dropwise addition to control exotherm
Hydrolysis 6 M HCl, 80 °C, 3 h ~96 pH adjustment and extraction after reaction
Alkylation (Ethylation) NaH, Ethyl iodide, DMF, -10 °C 50–70* NaH preferred; careful temperature control

*Yield range inferred from methylation analogues; ethylation expected similar.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole N-oxides .

Scientific Research Applications

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine are compared below with related imidazole-based amines, focusing on synthesis, physicochemical properties, and biological or catalytic relevance.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Structural Features Synthesis Method Key Physical Properties Biological/Catalytic Relevance Reference
This compound Ethylamine linked via methyl to 4-position of 2-phenylimidazole Likely reductive amination or alkylation CAS: 347391-97-3 (no m.p. reported) Potential ligand for asymmetric catalysis
Methyl-[2-(2-phenyl-1H-imidazol-4-yl)ethyl]amine (Hydrogenoxalate salt) Methylamine linked via ethyl to 4-position of 2-phenylimidazole; hydrogenoxalate salt Reductive amination followed by salt formation m.p. not reported; characterized by NMR H1/H2/H3/H4 receptor ligand candidate
(1S)-2-Phenyl-N-[1-(2-phenyl-1H-imidazol-4-yl)ethyl]-1H-imidazole-4-carboxamide (4a) Carboxamide group at 4-position; chiral ethyl substituent Acylation of amines with acyl chlorides m.p. 134–135°C; [α]D²⁰ = +95.6 (CH₃OH) Anticancer candidate (in vitro studies)
[2-(1H-Imidazol-4-yl)ethyl]-(5-methylthiazol-2-yl)amine (8) Thiazole ring substituted at amine; imidazole at 4-position Condensation with isothiocyanates White solid; 62% yield Not explicitly stated; likely bioactive
(2S)-Methyl 2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate (3a) Alanine methyl ester linked to imidazole via methylamine Reductive amination with α-amino acid esters 56% yield; [α]D²⁰ data not provided Asymmetric catalysis ligand

Key Comparative Insights

Structural Modifications and Electronic Effects Ethyl vs. Carboxamide vs. Amine: The carboxamide in compound 4a adds hydrogen-bonding capacity, which may improve target binding affinity (e.g., in anticancer applications) but reduces basicity compared to primary amines .

Synthetic Accessibility Ethyl[(2-phenyl...)]amine shares synthetic routes (e.g., reductive amination) with analogues like 3a and 4a, though yields vary significantly (23–62%) depending on substituents .

Biological and Catalytic Performance

  • Anticancer Activity : Carboxamide derivatives (e.g., 4a ) show explicit anticancer profiles, while Ethyl[(2-phenyl...)]amine’s bioactivity remains unexplored in the provided evidence. The ethylamine group’s simplicity may favor metabolic stability over carboxamides .
  • Catalytic Utility : Imidazole-amine hybrids like 3a are employed in asymmetric catalysis due to their chiral centers and nitrogen coordination sites. Ethyl[(2-phenyl...)]amine’s lack of chirality may limit its use in enantioselective reactions unless functionalized further .

Physicochemical Properties Melting points for crystalline derivatives (e.g., 4a: 134–135°C) suggest higher purity and structural rigidity compared to non-salt amines. Ethyl[(2-phenyl...)]amine’s physical data (e.g., solubility, m.p.) are unreported but could be inferred to align with lipophilic amines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with imidazole derivatives. A common approach includes nucleophilic substitution of a halogenated imidazole precursor with ethylamine under basic conditions (e.g., NaH or K₂CO₃). For example, reacting 2-phenyl-4-(chloromethyl)-1H-imidazole with ethylamine in anhydrous THF at 60°C yields the target compound .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of imidazole precursor to ethylamine) and using inert atmospheres to prevent oxidation. GC-MS or LC-MS monitors intermediate purity .

Q. How can structural characterization of this compound be performed to confirm its integrity?

  • Techniques :

  • NMR : 1^1H NMR (CDCl₃, 400 MHz) shows peaks for imidazole protons (δ 7.2–7.8 ppm), ethyl group (δ 1.2–1.4 ppm triplet for CH₃, δ 2.8–3.1 ppm quartet for CH₂), and methylene bridge (δ 3.9–4.1 ppm singlet) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution models .
    • Data Table :
ParameterValue (X-ray)
CrystallizationEthanol/water
Space GroupP2₁/c
R-factor<0.05

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled antagonists .
    • Protocol : Incubate compounds (1–100 µM) with purified enzymes/cell membranes, measure activity via luminescence or scintillation counting. Positive controls (e.g., Erlotinib for EGFR) validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target affinity?

  • Approach :

  • Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or fluorinated groups to modulate lipophilicity and metabolic stability .
  • Bioisosteres : Substitute the imidazole ring with triazoles or pyrazoles to assess impact on binding kinetics .
    • Data Analysis : Compare IC₅₀ values across derivatives. For example, a fluoroethyl analog showed 3-fold higher EGFR inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound) .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to minimize variability .
  • Cell Lines : Use isogenic models (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from cellular background noise .
    • Case Study : Discrepancies in antiproliferative activity (GI₅₀ = 5 µM vs. 20 µM) were traced to differences in serum content (10% FBS vs. serum-free media) during MTT assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., in kinases). Parameters: grid size = 25 Å, exhaustiveness = 20 .
  • MD Simulations : GROMACS runs (50 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
    • Validation : Compare predicted binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What crystallographic data reveal about the compound’s conformational flexibility?

  • Analysis : SHELXL-refined structures show dihedral angles between imidazole and phenyl rings (15–25°), indicating moderate planarity. Torsional strain from the ethyl group reduces in polar solvents (e.g., DMSO) .
  • Table :

ConformationDihedral Angle (°)Solvent
Crystalline18.5Ethanol
Solution (DMSO-d₆)22.3DMSO

Methodological Notes

  • Synthesis Contradictions : Conflicting yields (50% vs. 85%) may arise from purification methods (column chromatography vs. recrystallization). Always report Rf values and solvent systems .
  • Safety : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and avoid skin contact (LD₅₀ >500 mg/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.